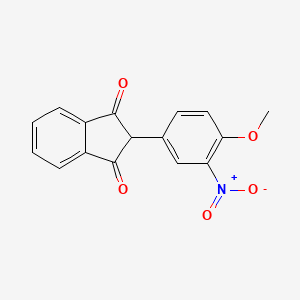
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to an indene-1,3-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione typically involves the following steps:
Nitration: The starting material, 4-methoxyacetophenone, undergoes nitration to introduce a nitro group at the meta position relative to the methoxy group.
Cyclization: The nitrated product is then subjected to cyclization with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the indene-1,3-dione structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Reduction: 2-(4-Amino-3-methoxyphenyl)-1H-indene-1,3(2H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxy-3-nitrophenyl)acetic acid
- N-(4-Methoxy-3-nitrophenyl)acetamide
- (4-Methoxy-3-nitrophenyl)methanamine hydrochloride
Uniqueness
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-1,3-dione core structure, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological and material properties.
特性
分子式 |
C16H11NO5 |
|---|---|
分子量 |
297.26 g/mol |
IUPAC名 |
2-(4-methoxy-3-nitrophenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11NO5/c1-22-13-7-6-9(8-12(13)17(20)21)14-15(18)10-4-2-3-5-11(10)16(14)19/h2-8,14H,1H3 |
InChIキー |
MMUJBCJOBCGBNW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



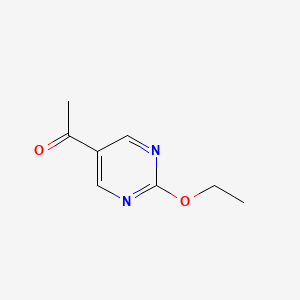
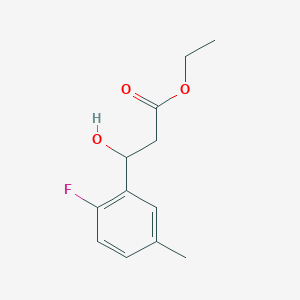
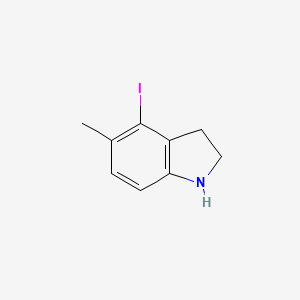
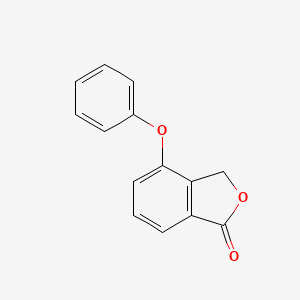
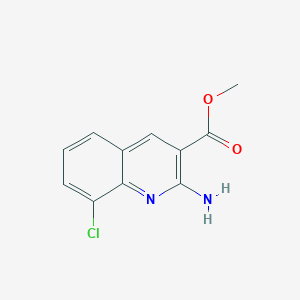
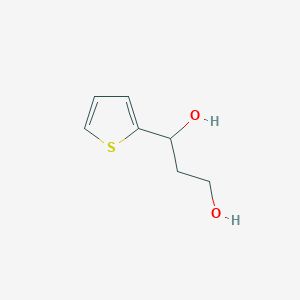
![3-Iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13671809.png)
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13671811.png)
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)

![Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13671825.png)
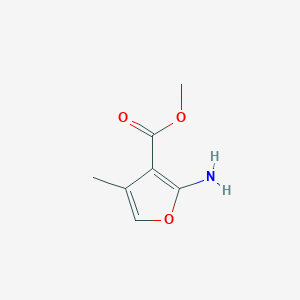
![2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671839.png)
